1,3,5-Tripropoxybenzene
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Overview
Description
1,3,5-Tripropoxybenzene is an organic compound characterized by a benzene ring substituted with three propoxy groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3,5-trihydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_3(\text{OH})_3 + 3 \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{OC}_3\text{H}_7)_3 + 3 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tripropoxybenzene undergoes various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products:
Oxidation: Formation of 1,3,5-tricarboxybenzene.
Reduction: Formation of 1,3,5-tripropoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Tripropoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tripropoxybenzene depends on its specific application. In general, the compound interacts with molecular targets through its propoxy groups, which can form hydrogen bonds or other interactions with biological molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
1,3,5-Trimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
1,3,5-Tribromobenzene: Contains bromine atoms instead of alkoxy groups.
1,3,5-Trinitrobenzene: Contains nitro groups, making it highly reactive and explosive.
Uniqueness: 1,3,5-Tripropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups, which impart distinct chemical properties and reactivity compared to other trialkoxybenzenes or substituted benzenes
Properties
CAS No. |
66104-54-9 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1,3,5-tripropoxybenzene |
InChI |
InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
RKFICKITOKOWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OCCC)OCCC |
Origin of Product |
United States |
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